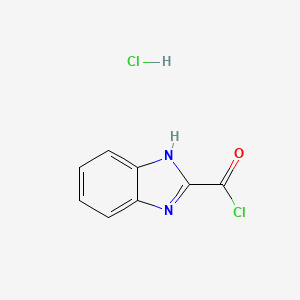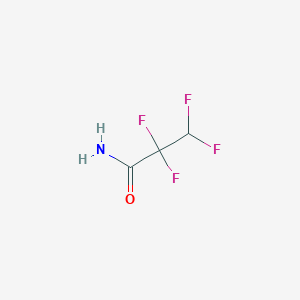![molecular formula C12H7F3N2O3 B1333502 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid CAS No. 518057-62-0](/img/structure/B1333502.png)
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C12H7F3N2O3. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a pyrazine ring bearing a carboxylic acid group.
準備方法
The synthesis of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which is then reacted with a suitable halogenated pyrazine derivative under basic conditions to form the phenoxy intermediate.
Carboxylation: The phenoxy intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 2-position of the pyrazine ring. .
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency and scalability .
化学反応の分析
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
科学的研究の応用
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of novel therapeutic agents, particularly due to its trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Material Science: It is used as a building block in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Studies: The compound is investigated for its biological activity, including its potential as an enzyme inhibitor or receptor modulator
作用機序
The mechanism of action of 3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with hydrophobic pockets in the target protein. The phenoxy and pyrazine rings contribute to the overall binding conformation and stability of the compound .
類似化合物との比較
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid can be compared with similar compounds such as:
3-(3-Fluorophenoxy)-2-pyrazinecarboxylic acid: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different electronic and steric properties.
3-(4-Ethoxyphenoxy)-2-pyrazinecarboxylic acid: The presence of an ethoxy group instead of a trifluoromethyl group alters the compound’s hydrophobicity and reactivity.
5-[3-(Trifluoromethoxy)phenoxy]-2-pyrazinecarboxylic acid: The trifluoromethoxy group provides different electronic effects compared to the trifluoromethyl group
These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which imparts distinct chemical and biological characteristics.
特性
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O3/c13-12(14,15)7-2-1-3-8(6-7)20-10-9(11(18)19)16-4-5-17-10/h1-6H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLWOOQXHZABF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC=CN=C2C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol](/img/structure/B1333435.png)





